N-(Cyanomethyl)cyclopentene-1-carboxamide
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Overview
Description
N-(Cyanomethyl)cyclopentene-1-carboxamide is a chemical compound with the molecular formula C8H10N2O It is characterized by the presence of a cyanomethyl group attached to a cyclopentene ring, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)cyclopentene-1-carboxamide typically involves the reaction of cyclopentene with cyanomethylamine and a suitable carboxylating agent. One common method involves the use of methyl cyanoacetate as the carboxylating agent. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)cyclopentene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyanomethyl)cyclopentene-1-carboxylic acid, while reduction could produce N-(cyanomethyl)cyclopentylamine .
Scientific Research Applications
N-(Cyanomethyl)cyclopentene-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)cyclopentene-1-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical pathways. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)cyclopentane-1-carboxamide
- N-(Cyanomethyl)cyclohexene-1-carboxamide
- N-(Cyanomethyl)cyclohexane-1-carboxamide
Uniqueness
N-(Cyanomethyl)cyclopentene-1-carboxamide is unique due to the presence of the cyclopentene ring, which imparts distinct chemical and physical properties compared to its cyclopentane and cyclohexane analogs. The rigidity and planarity of the cyclopentene ring can influence the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
N-(cyanomethyl)cyclopentene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-6-10-8(11)7-3-1-2-4-7/h3H,1-2,4,6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIUMWKSLWLXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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